Cl-HIBO
Overview
Description
Preparation Methods
The synthesis of Cl-HIBO involves the reaction of 4-chloro-3-hydroxy-5-isoxazolepropionic acid with appropriate reagents under controlled conditions . The detailed synthetic route and reaction conditions are typically proprietary information held by manufacturers. Industrial production methods focus on maintaining high purity and biological activity, often involving lyophilization and storage at specific temperatures to ensure stability .
Chemical Reactions Analysis
Cl-HIBO undergoes various chemical reactions, primarily involving its functional groups. Common reactions include:
Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: The compound can undergo reduction reactions, particularly affecting the oxazole ring.
Substitution: Substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cl-HIBO is extensively used in scientific research due to its high selectivity for AMPA receptors. Its applications include:
Neuroscience: Studying the role of AMPA receptors in synaptic transmission and plasticity.
Pharmacology: Investigating the effects of AMPA receptor agonists and antagonists on neuronal activity.
Industry: Used in the development of research tools and assays for studying ionotropic glutamate receptors.
Mechanism of Action
Cl-HIBO acts as a full agonist at AMPA receptors, specifically targeting the GluR1 and GluR2 subunits . Upon binding to these receptors, this compound induces conformational changes that open the ion channel, allowing the flow of cations such as sodium and calcium into the neuron. This leads to depolarization and the propagation of excitatory signals . The desensitizing properties of this compound also play a role in modulating synaptic transmission .
Comparison with Similar Compounds
Cl-HIBO is unique due to its high subtype selectivity for GluR1 and GluR2 subunits. Similar compounds include:
Homoibotenic acid: A less selective agonist for ionotropic glutamate receptors.
4-alkylated homoibotenic acid analogues: These compounds exhibit diverse selectivity profiles towards metabotropic and ionotropic glutamate receptors.
AMPA receptor agonists: Other compounds in this category include kainic acid and domoic acid, which have different selectivity and potency profiles.
This compound’s high selectivity and potency make it a valuable tool for studying AMPA receptor function and its role in neurological processes.
Properties
IUPAC Name |
2-amino-3-(4-chloro-3-oxo-1,2-oxazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4/c7-4-3(13-9-5(4)10)1-2(8)6(11)12/h2H,1,8H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSXCQTXUSQQFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=O)NO1)Cl)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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